Methyl 4-methyl-3,5-dinitrobenzoate

概述

描述

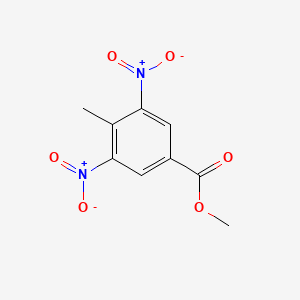

Methyl 4-methyl-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and a methyl ester group at the 4 position. This compound is known for its applications in various chemical reactions and research fields.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The process involves the following steps:

Nitration: Methyl 4-methylbenzoate is treated with a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.

化学反应分析

Types of Reactions

Methyl 4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the nitro groups.

Reduction: Methyl 4-methyl-3,5-diaminobenzoate.

Ester Hydrolysis: 4-methyl-3,5-dinitrobenzoic acid.

科学研究应用

Methyl 4-methyl-3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antifungal properties, particularly against Candida albicans.

Industry: Utilized in the production of dyes, pigments, and other chemical compounds.

作用机制

The mechanism of action of methyl 4-methyl-3,5-dinitrobenzoate, particularly its antifungal activity, involves multiple molecular targets and pathways. It is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane disruption and inhibition of fungal growth . Molecular modeling studies suggest a multi-target mechanism, affecting various cellular processes in fungi .

相似化合物的比较

Similar Compounds

Methyl 3,5-dinitrobenzoate: Similar structure but lacks the methyl group at the 4 position.

4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-methyl-3,5-dinitrobenzoate is unique due to the presence of both nitro groups and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted applications in organic synthesis and antifungal research .

生物活性

Methyl 4-methyl-3,5-dinitrobenzoate (MDNB) is a compound of significant interest due to its biological activities, particularly its antifungal properties. This article synthesizes various research findings related to the biological activity of MDNB, highlighting its mechanisms of action, efficacy against fungal pathogens, and potential applications in therapeutic contexts.

This compound is an ester derivative of 3,5-dinitrobenzoic acid. Its chemical structure includes nitro groups, which are known to contribute to antimicrobial activity. The molecular formula for MDNB is C₉H₈N₂O₆, and it exhibits a melting point in the range of 155-158 °C .

Recent studies have demonstrated that MDNB exhibits potent antifungal activity against various strains of Candida albicans, a common fungal pathogen associated with opportunistic infections, especially in immunocompromised individuals. The mechanism of action appears to be multifaceted:

- Cell Membrane Disruption : MDNB interferes with the integrity of the fungal cell membrane, leading to cell lysis.

- Ergosterol Synthesis Inhibition : It disrupts ergosterol synthesis, a crucial component of fungal membranes, thereby impairing fungal growth and replication .

Efficacy Studies

A study evaluating the antifungal efficacy of MDNB reported minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM against different strains of C. albicans and other fungi . In comparative studies involving derivatives of 3,5-dinitrobenzoic acid, ethyl 3,5-dinitrobenzoate was noted for its strong antifungal effects (MIC = 125 µg/mL), suggesting that structural modifications can enhance activity .

Data Summary

The following table summarizes key findings from various studies on the antifungal activity of MDNB and its derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 0.27 - 1.10 mM | Cell membrane disruption; ergosterol inhibition |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL (0.52 mM) | Cell membrane interference |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL (4.16 mM) | Multitarget mechanism |

Study on Nanoemulsion Formulation

In a recent study published in March 2024, researchers explored the formulation of MDNB within a nanoemulsion system aimed at enhancing its antifungal efficacy. The nanoemulsion exhibited a droplet size of approximately 181 nm and demonstrated improved bioavailability and stability compared to free MDNB formulations. The study concluded that nanoemulsions could serve as effective carriers for delivering MDNB in antifungal therapies .

Comparative Analysis with Other Antifungals

A comparative study highlighted the effectiveness of MDNB against traditional antifungals such as fluconazole and amphotericin B. While fluconazole showed resistance patterns in certain C. albicans strains, MDNB maintained consistent activity across tested isolates, suggesting its potential as an alternative or adjunct therapy in cases of antifungal resistance .

常见问题

Basic Questions

Q. How is Methyl 4-methyl-3,5-dinitrobenzoate synthesized, and what optimization strategies are recommended?

Answer: The compound is synthesized via esterification of 4-methyl-3,5-dinitrobenzoic acid using methanol and sulfuric acid as a catalyst. A typical procedure involves refluxing the acid in methanol (20 mL per 1 g substrate) with 5 mL concentrated H₂SO₄ for 5 hours. Reaction progress is monitored by TLC, and the product is purified via recrystallization from chloroform, yielding ~69% pure crystals . Optimization strategies include controlling reaction temperature (reflux conditions) and avoiding transesterification byproducts through careful selection of alkylating agents (e.g., using diethyl acetals instead of dimethyl acetals to prevent methoxide formation) .

Q. What methods are employed for structural elucidation of this compound?

Answer: Single-crystal X-ray diffraction (XRD) is the primary method for structural confirmation. Data collection is performed using a Bruker Kappa APEXII CCD diffractometer, with refinement via SHELXL software. Key structural features include planar benzene and ester moieties, dihedral angles between substituents (e.g., 24.27° between the benzene ring and methyl ester group), and intermolecular C–H···O interactions that stabilize the crystal lattice .

Q. How is reaction progress monitored during synthesis?

Answer: Thin-layer chromatography (TLC) is routinely used to monitor esterification progress. Post-reaction, the crude product is washed with methanol and water to remove unreacted acid and catalyst residues. Recrystallization from chloroform or methanol ensures high purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The electron-withdrawing nitro groups at the 3- and 5-positions activate the benzene ring toward nucleophilic aromatic substitution (NAS). Steric hindrance from the methyl group at the 4-position directs nucleophilic attack to the less hindered positions. Kinetic studies in methanol and benzene solvents reveal rate dependence on nucleophile strength (e.g., piperidine vs. morpholine), with second-order kinetics observed under controlled conditions .

Q. What factors contribute to the solid-state stability of this compound?

Answer: Stability arises from intramolecular hydrogen bonding (C–H···O interactions) and π-stacking of aromatic rings. XRD data show zigzag polymeric chains formed via intermolecular interactions, which reduce molecular mobility and enhance thermal stability. Decomposition pathways are minimized by avoiding prolonged exposure to oxidizing agents or high humidity .

Q. How can computational methods predict the reactivity of this compound derivatives?

Answer: Density Functional Theory (DFT) simulations correlate experimental dihedral angles (e.g., 60.21° for nitro group orientation) with electronic structure data to predict regioselectivity in substitution reactions. Computational models also assess charge distribution at reactive sites, aiding in the design of derivatives for applications like indole synthesis .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Answer: Key challenges include controlling exothermic reactions during nitro group introduction and minimizing byproducts (e.g., di-ester formation). Batch processes require precise stoichiometry of nitrating agents (HNO₃/H₂SO₄), while continuous flow systems improve heat dissipation. Recrystallization solvents (chloroform > methanol) are optimized for yield and purity .

Q. How does this compound compare to its carboxylic acid analog in hydrolysis studies?

Answer: The methyl ester hydrolyzes ~10× slower than 4-methyl-3,5-dinitrobenzoic acid under alkaline conditions (pH 10–12), as measured by UV-Vis kinetics. Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism, with rate constants dependent on hydroxide ion concentration and temperature .

属性

IUPAC Name |

methyl 4-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402430 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-71-4 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。